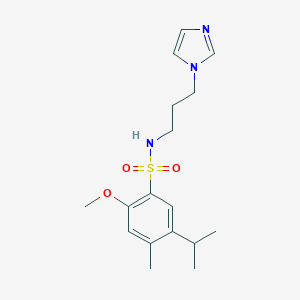

N-(3-Imidazol-1-yl-propyl)-5-Isopropyl-2-Methoxy-4-Methyl-benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is a complex organic compound featuring an imidazole ring, a propyl chain, and a benzenesulfonamide moiety

Wissenschaftliche Forschungsanwendungen

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an antimicrobial or antifungal agent due to the presence of the imidazole ring, which is known for its biological activity.

Material Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and binding mechanisms due to its complex structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide typically involves multiple steps:

Formation of the Imidazole Derivative: The initial step involves the preparation of the imidazole derivative. This can be achieved by reacting imidazole with a suitable alkylating agent, such as 3-chloropropylamine, under basic conditions to form N-(3-imidazol-1-yl-propyl)amine.

Sulfonamide Formation: The next step involves the sulfonation of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with the previously synthesized N-(3-imidazol-1-yl-propyl)amine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: N-alkyl or N-acyl sulfonamides.

Wirkmechanismus

The mechanism by which N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s binding affinity and specificity. The sulfonamide group can participate in various biochemical pathways, potentially inhibiting enzyme activity or altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-Imidazol-1-yl-propyl)-1,8-naphthalimide: Known for its fluorescence properties and used in material science.

5-Isopropyl-2-methoxy-4-methylbenzenesulfonamide: A simpler analog lacking the imidazole ring, used in medicinal chemistry.

Uniqueness

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is unique due to the combination of the imidazole ring and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide, highlighting its synthesis, reactivity, applications, and unique characteristics

Biologische Aktivität

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide, often referred to as PMSF, is a compound that has garnered attention for its potential biological activities, particularly as a serine protease inhibitor. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The chemical structure of N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide is characterized by the following components:

- Imidazole ring : A five-membered ring containing nitrogen, contributing to its biological activity.

- Benzenesulfonamide group : Known for its role in enzyme inhibition.

- Propyl chain : Enhances lipophilicity and potentially affects pharmacokinetics.

Molecular Formula

The molecular formula is C16H23N3O3S, with a molecular weight of approximately 345.44 g/mol.

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide primarily functions as a serine protease inhibitor , which involves:

- Binding to the active site of serine proteases, preventing substrate access.

- Interacting with metal ions through the imidazole ring, which can modulate enzyme activity or receptor function.

- Inhibiting specific biological pathways , leading to potential therapeutic effects in various disease models.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For example, it has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that derivatives of imidazole compounds can inhibit MRSA growth effectively, suggesting a potential application in treating resistant infections .

Anticancer Activity

N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide has also been explored for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MCF7 and A549. The mechanism may involve disruption of microtubule dynamics or inhibition of topoisomerase enzymes .

Enzyme Inhibition

The compound's role as a serine protease inhibitor highlights its potential in therapeutic applications where modulation of proteolytic activity is beneficial. For instance, it has been studied for use in conditions where excessive protease activity contributes to disease pathology, such as inflammation and cancer.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Activity Level | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | MIC ≤ 0.25 µg/mL | |

| Anticancer | MCF7 | IC50 = 7.01 µM | |

| Enzyme Inhibition | Serine Proteases | Competitive Inhibition |

Case Study: Anticancer Evaluation

A study conducted by Nitulescu et al. evaluated various substituted pyrazole derivatives, including those similar to N-(3-Imidazol-1-yl-propyl)-5-isopropyl-2-methoxy-4-methyl-benzenesulfonamide, revealing significant cytotoxic effects against several cancer cell lines. The findings indicated that structural modifications could enhance potency and selectivity against specific cancer types .

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-13(2)15-11-17(16(23-4)10-14(15)3)24(21,22)19-6-5-8-20-9-7-18-12-20/h7,9-13,19H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNIOGQJFGUNNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NCCCN2C=CN=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.